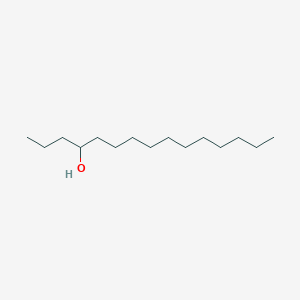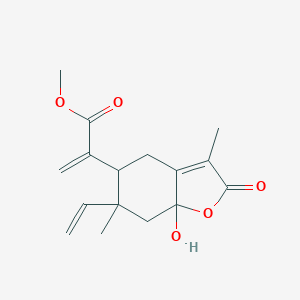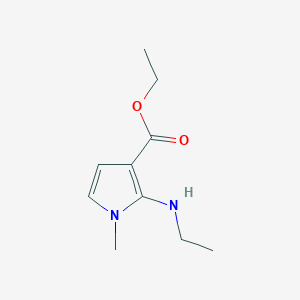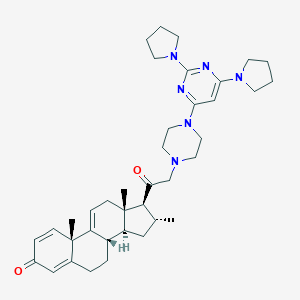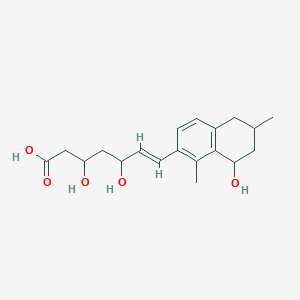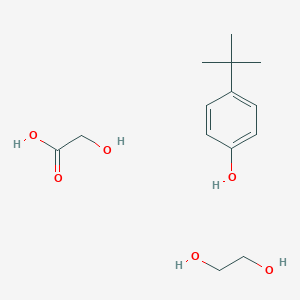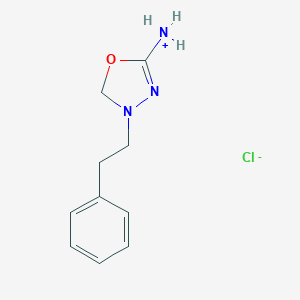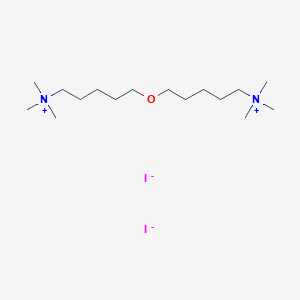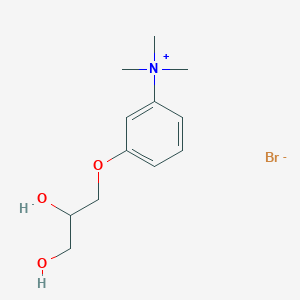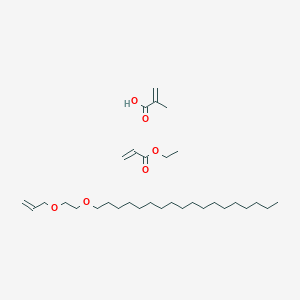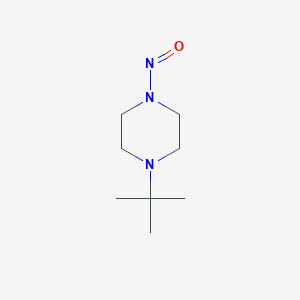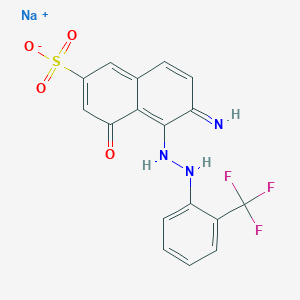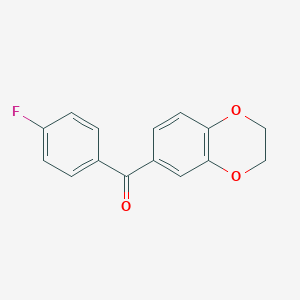
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-, also known as MDBF, is a synthetic compound that belongs to the class of benzodioxinone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology.
Mécanisme D'action
The exact mechanism of action of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- is not fully understood. However, it has been proposed that Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- exerts its antitumor activity through the inhibition of HDACs, which leads to the accumulation of acetylated histones and the upregulation of tumor suppressor genes. Additionally, Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has been found to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has been shown to have a low toxicity profile and is well-tolerated in animal models. However, more studies are needed to fully understand the biochemical and physiological effects of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- is its ease of synthesis and high purity yield. Additionally, Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has shown promising antitumor activity in various cancer cell lines. However, one of the limitations of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- is its relatively limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research on Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-. One potential direction is the development of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- as a novel HDAC inhibitor for the treatment of cancer. Additionally, more studies are needed to fully understand the mechanism of action of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- and its potential applications in other fields, such as materials science and chemical biology. Finally, the optimization of the synthesis process and the improvement of the solubility of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- may lead to the development of more effective and efficient derivatives of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-.
In conclusion, Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. While more studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-, its ease of synthesis and promising antitumor activity make it a promising candidate for the development of novel HDAC inhibitors and other therapeutic agents.
Méthodes De Synthèse
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- can be synthesized through a multistep process that involves the reaction of 4-fluorophenylacetic acid with 1,2-dimethoxybenzene, followed by oxidation and cyclization to form the final product. The synthesis process is relatively straightforward and can be optimized to yield high purity and high yield of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-.
Applications De Recherche Scientifique
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents, and Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has the potential to be developed into a novel HDAC inhibitor.
Propriétés
Numéro CAS |
101018-97-7 |
|---|---|
Nom du produit |
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- |
Formule moléculaire |
C15H11FO3 |
Poids moléculaire |
258.24 g/mol |
Nom IUPAC |
2,3-dihydro-1,4-benzodioxin-6-yl-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C15H11FO3/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8H2 |
Clé InChI |
VUFMHALBFUZFAA-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)F |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)F |
Autres numéros CAS |
101018-97-7 |
Synonymes |
(2,3-Dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)methanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



